molecular formula C12H15ClN2S B2999410 (3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride CAS No. 1052409-97-8

(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride

Cat. No.: B2999410
CAS No.: 1052409-97-8
M. Wt: 254.78
InChI Key: OPDSNLZWVYWFQU-UHFFFAOYSA-N
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Description

(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride is a heterocyclic amine hydrochloride salt featuring a pyridine ring and a methyl-substituted thiophene moiety. Its molecular formula is C₁₂H₁₅ClN₂S, with a molecular weight of 254.78 g/mol . The compound’s structure combines a pyridin-3-ylmethyl group and a 3-methyl-thiophen-2-ylmethyl group linked via an amine bridge, protonated as a hydrochloride salt to enhance solubility and stability. Key identifiers include:

  • CAS Number: 41404-59-5
  • MDL Number: MFCD13185513
  • InChIKey: NLLWXZMZTIYZPK-UHFFFAOYSA-N (structural analog in )
    The compound’s physicochemical properties are influenced by its aromatic and sulfur-containing thiophene ring, which may contribute to π-π stacking interactions and moderate lipophilicity.

Properties

IUPAC Name

N-[(3-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-10-4-6-15-12(10)9-14-8-11-3-2-5-13-7-11;/h2-7,14H,8-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDSNLZWVYWFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNCC2=CN=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride, with the molecular formula C12_{12}H15_{15}ClN2_2S and a molecular weight of 254.78 g/mol, is a compound of significant interest in pharmacological research. This compound is characterized by a thiophene ring linked to a pyridine moiety, which may contribute to its biological activity. The exploration of its biological properties is essential for understanding its potential therapeutic applications.

PropertyValue
Molecular FormulaC12_{12}H15_{15}ClN2_2S
Molecular Weight254.78 g/mol
CAS Number1052409-97-8
Melting Point118.22 °C (predicted)
Boiling Point~349.0 °C at 760 mmHg (predicted)
Density~1.1 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its role in modulating neurotransmitter systems, particularly in the context of neurological disorders.

Neuropharmacological Studies

  • NMDA Receptor Modulation :
    • Research indicates that compounds with similar structures can act as positive allosteric modulators of N-methyl-D-aspartate receptors (NMDARs), which play a crucial role in synaptic plasticity and memory function. These receptors are implicated in various neurological conditions such as Alzheimer's disease and schizophrenia .
  • Antimicrobial Activity :
    • Compounds containing thiophene and pyridine rings have demonstrated antimicrobial properties against a range of pathogens. In vitro studies suggest that modifications to these structures can enhance their efficacy against bacterial strains .
  • Anticancer Potential :
    • Preliminary investigations into the antiproliferative effects of related compounds indicate potential activity against cancer cell lines, suggesting that this compound may also possess similar properties .

Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of thiophene-pyridine derivatives on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage, highlighting its potential as a neuroprotective agent .

Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial efficacy of various pyridine derivatives, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyridine-thiophene hybrids. Below is a detailed comparison with analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Features
(3-Methyl-thiophen-2-ylmethyl)-pyridin-3-ylmethyl-amine hydrochloride C₁₂H₁₅ClN₂S 254.78 3-methylthiophene, pyridin-3-ylmethyl 41404-59-5 Thiophene enhances electron-rich interactions; hydrochloride improves solubility
[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride C₁₆H₁₈ClN₃ 287.79 Indole ring, pyridin-3-ylmethyl 1046758-19-3 Indole’s hydrogen-bonding capacity may increase receptor affinity
2-Phenylpyridin-3-amine hydrochloride C₁₁H₁₁ClN₂ 206.67 Phenyl, pyridin-3-amine 219121-62-7 Simpler structure; lacks sulfur, reducing polarizability
(3-Methyl-2-thienyl)methylamine hydrochloride C₁₂H₁₅ClN₂S 254.78 3-methylthiophene, pyridin-4-ylmethyl N/A Pyridine substitution at 4-position alters electronic distribution
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride C₁₁H₁₂Cl₂F₃N₃ 310.18 Chloro, trifluoromethyl, piperidine 1185319-67-8 Fluorine atoms enhance metabolic stability; piperidine introduces basicity

Key Observations :

Substituent Effects :

  • The thiophene group in the target compound provides sulfur-mediated interactions (e.g., van der Waals, π-stacking) absent in phenyl or indole analogs .
  • Pyridine substitution position (3- vs. 4-) alters electronic properties. For example, the 4-pyridinylmethyl analog () may exhibit distinct dipole moments and solubility profiles.

Hydrogen-Bonding Capacity: The indole-containing derivative () has 3 hydrogen-bond donors (vs.

Molecular Weight and Solubility :

  • The target compound’s molecular weight (254.78) is intermediate between simpler phenyl derivatives (206.67) and bulkier indole analogs (287.79), balancing lipophilicity and aqueous solubility .

Halogen and Fluorine Effects: The trifluoromethyl and chloro groups in ’s compound increase metabolic stability and electronegativity, making it more resistant to oxidative degradation compared to the non-halogenated target compound .

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